molecular formula C14H9BrFNO B1653771 2-Benzyloxy-3-bromo-5-fluorobenzonitrile CAS No. 1951439-43-2

2-Benzyloxy-3-bromo-5-fluorobenzonitrile

Cat. No. B1653771
CAS RN: 1951439-43-2
M. Wt: 306.13
InChI Key: DNSZFGBOFQUDNP-UHFFFAOYSA-N
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Description

2-Benzyloxy-3-bromo-5-fluorobenzonitrile is a chemical compound with the CAS Number: 1951439-43-2 . It has a molecular weight of 306.13 and its IUPAC name is 2-(benzyloxy)-3-bromo-5-fluorobenzonitrile .


Molecular Structure Analysis

The molecular structure of 2-Benzyloxy-3-bromo-5-fluorobenzonitrile is represented by the linear formula C14H9BrFNO . The InChI code for this compound is 1S/C14H9BrFNO/c15-13-7-12(16)6-11(8-17)14(13)18-9-10-4-2-1-3-5-10/h1-7H,9H2 .

Scientific Research Applications

Synthesis of Pyrimidine Compounds

2-Benzyloxy-3-bromo-5-fluorobenzonitrile is utilized in the synthesis of pyrimidine functional compounds. These compounds act as GABAAα2/α3 binding site agonists and are used in the treatment of anxiety disorders .

2. Precursor for TADF Dyes in OLED Applications This chemical serves as a precursor for the synthesis of thermally activated delayed fluorescence (TADF) dyes, which are used in OLED applications. A specific TADF dye, named 2-phenoxazine-5-acridine-benzonitrile, is synthesized from 2-bromo-5-fluorobenzonitrile with phenoxazines, carbazoles, or acridan through a process that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination .

Pharmaceutical Applications

The compound is also used in the synthesis of active pharmaceutical ingredients (APIs) for antitumor and anti-inflammatory applications, showcasing its importance in medicinal chemistry .

Research and Development

As a product offered by chemical suppliers like MilliporeSigma and ChemScene, 2-Benzyloxy-3-bromo-5-fluorobenzonitrile is available for research and development purposes. Scientists and researchers can procure this compound for use in various experimental and synthetic procedures .

properties

IUPAC Name

3-bromo-5-fluoro-2-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFNO/c15-13-7-12(16)6-11(8-17)14(13)18-9-10-4-2-1-3-5-10/h1-7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSZFGBOFQUDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231016
Record name Benzonitrile, 3-bromo-5-fluoro-2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-3-bromo-5-fluorobenzonitrile

CAS RN

1951439-43-2
Record name Benzonitrile, 3-bromo-5-fluoro-2-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-bromo-5-fluoro-2-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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